molecular formula C21H23NO2S B14359133 4-Isothiocyanatophenyl 4-heptylbenzoate CAS No. 92444-17-2

4-Isothiocyanatophenyl 4-heptylbenzoate

Cat. No.: B14359133
CAS No.: 92444-17-2
M. Wt: 353.5 g/mol
InChI Key: XKPPFDBPBRAEPX-UHFFFAOYSA-N
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Description

4-Isothiocyanatophenyl 4-heptylbenzoate is a liquid crystalline compound known for its unique structural and chemical properties It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a heptylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatophenyl 4-heptylbenzoate typically involves the reaction of 4-aminophenyl 4-heptylbenzoate with thiophosgene. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete conversion of the amine to the isothiocyanate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatophenyl 4-heptylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Thioureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis reactions.

Mechanism of Action

The mechanism of action of 4-isothiocyanatophenyl 4-heptylbenzoate primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on lysine residues in proteins and nucleophilic sites on nucleic acids .

Comparison with Similar Compounds

Uniqueness: 4-Isothiocyanatophenyl 4-heptylbenzoate is unique due to its combination of the isothiocyanate group with a heptylbenzoate moiety, which imparts distinct liquid crystalline properties. This makes it particularly valuable in material science applications where such properties are desired .

Properties

CAS No.

92444-17-2

Molecular Formula

C21H23NO2S

Molecular Weight

353.5 g/mol

IUPAC Name

(4-isothiocyanatophenyl) 4-heptylbenzoate

InChI

InChI=1S/C21H23NO2S/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)21(23)24-20-14-12-19(13-15-20)22-16-25/h8-15H,2-7H2,1H3

InChI Key

XKPPFDBPBRAEPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S

Origin of Product

United States

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